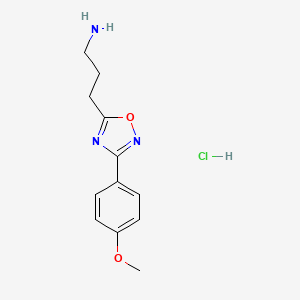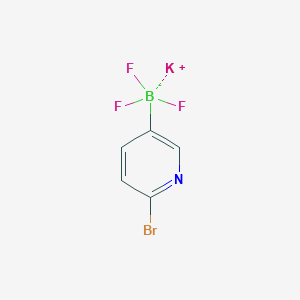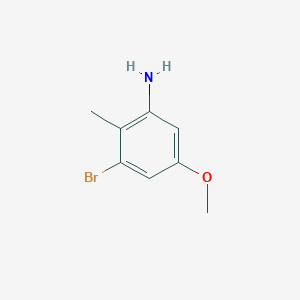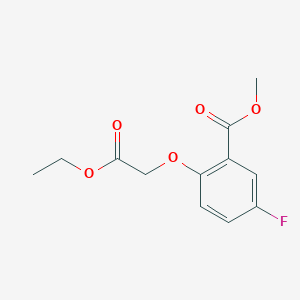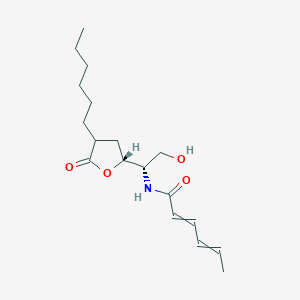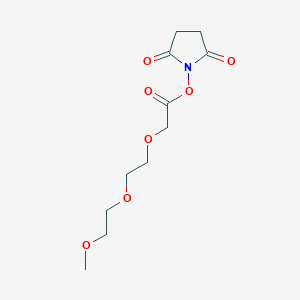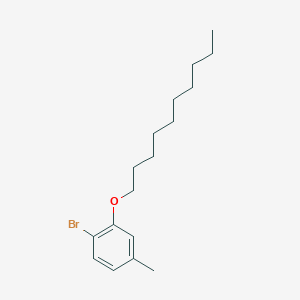
N-Octyl-N-propanoylglycine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Peptide-Based Materials
A study by Formaggio et al. (2003) focused on the synthesis and characterization of N α-protected, monodispersed homo-oligopeptide esters from L-C α-methyl, C α-n-propylglycine. These homo-oligomers were found to preferentially adopt right-handed β bends and 3_10 helices, indicating their potential for constructing rigid foldamers with a defined screw-sense bias. This research suggests that derivatives of N-Octyl-N-propanoylglycine could be useful in designing peptide-based materials with specific structural properties (Formaggio et al., 2003).
Glycine Receptor Studies
Oku et al. (1999) investigated the impact of octanol, a derivative of octyl compounds, on the kinetics of glycinergic inhibitory postsynaptic currents in mouse brainstem slices. This study provides insights into the effects of octyl derivatives on glycinergic synaptic transmission, which could be relevant for understanding the role of compounds like this compound in neuroscience research (Oku et al., 1999).
Endogenous Lipid Modulation
Jeong et al. (2010) explored the actions of N-arachidonyl-glycine on neurons within the superficial dorsal horn. Their findings suggest that similar glycine derivatives could play a role in modulating synaptic transmission, which might extend to compounds like this compound (Jeong et al., 2010).
Transport Systems in Bacteria
Cairney et al. (1985) discovered that the proP gene in Salmonella typhimurium, which encodes for a transport system, is crucial for the uptake of betaine, a trimethylglycine. This highlights the potential for exploring the transport and function of similar glycine derivatives in bacterial systems (Cairney et al., 1985).
Interaction with DNA
A study by Moghadam et al. (2016) on the interaction of Pt(II) and Pd(II) complexes of glycine derivatives with calf thymus DNA might be relevant for understanding how this compound could interact with biological macromolecules (Moghadam et al., 2016).
Modulation of Calcium Influx and NO Production
Rimmerman et al. (2008) studied N-palmitoyl glycine, an endogenous lipid, for its role in modulating calcium influx and nitric oxide production in sensory neurons. This research could provide a framework for understanding the physiological effects of this compound in similar contexts (Rimmerman et al., 2008).
Potential as Anti-Inflammatory Agents
Nath et al. (2009) synthesized and characterized organotin(IV) derivatives of tryptophanylglycine, revealing their potential as non-steroidal anti-inflammatory agents. This suggests that this compound could also have applications in the development of new anti-inflammatory compounds (Nath et al., 2009).
Propriétés
IUPAC Name |
2-[octyl(propanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-3-5-6-7-8-9-10-14(11-13(16)17)12(15)4-2/h3-11H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKMUKGPYMZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CC(=O)O)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30841549 | |
| Record name | N-Octyl-N-propanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920982-58-7 | |
| Record name | N-Octyl-N-propanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


